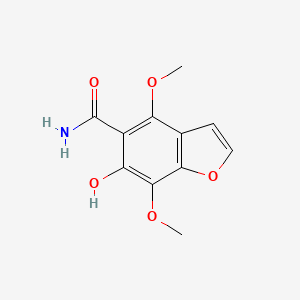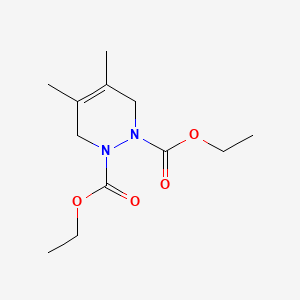
Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H20N2O4. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyridazine ring. The reaction is usually carried out in an ethanol medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridazine derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Another pyridine derivative with similar structural features.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: A related compound with different substitution patterns.
Uniqueness
Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
| 7249-39-0 | |
Fórmula molecular |
C12H20N2O4 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-5-17-11(15)13-7-9(3)10(4)8-14(13)12(16)18-6-2/h5-8H2,1-4H3 |
Clave InChI |
XUDNDDFKCDLIQT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CC(=C(CN1C(=O)OCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


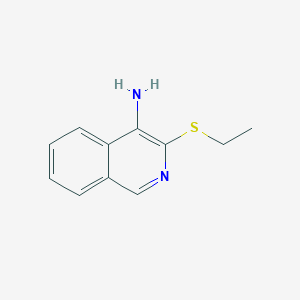
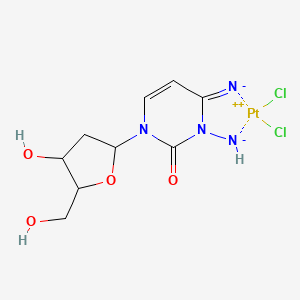

![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/no-structure.png)
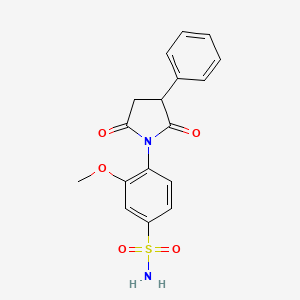
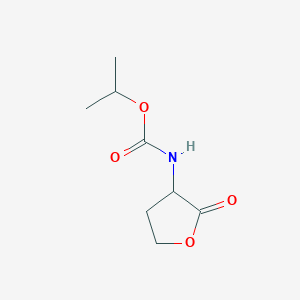
![(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)
